molecular formula C9H14O B2558726 Spiro[2.5]octane-7-carbaldehyde CAS No. 2012790-70-2

Spiro[2.5]octane-7-carbaldehyde

Cat. No. B2558726
M. Wt: 138.21
InChI Key: QMOUYRJZOFWHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.5]octane-7-carbaldehyde is an important chemical compound that has gained significant attention in scientific research and industry. It is a spirocyclic compound, which means it consists of two or more rings connected by only one common carbon atom .


Molecular Structure Analysis

The molecular formula of Spiro[2.5]octane-7-carbaldehyde is C9H14O. Spirocyclic compounds are inherently highly 3-dimensional structures. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally .

Scientific Research Applications

Efficient Synthesis of Spiro Derivates

Spiro compounds with a fused and spirocyclic oxygen-containing rigid skeleton structure, such as spiro[imidazol-5-one-4,1'-cyclopropanes] and spiro[cyclohexane-1,3′-[3H]indoles], have been synthesized through various methods including Wolff rearrangement and cycloaddition, demonstrating their potential in the efficient construction of complex molecules with high yields (Xiao et al., 2018).

Synthesis and Chemistry of Polycarbocyclic Alkenes

Novel polycarbocyclic alkenes, such as sesquibicyclo[2.2.2]octene, have been synthesized showcasing the structural versatility and reactivity of spiro compounds. These studies not only expand the chemical space of spiro compounds but also contribute to understanding their chemistry and potential applications (Marchand et al., 1998).

Donor-Acceptor Cyclopropanes with Aldehydes

The use of spiro[imidazol-5-one-4,1'-cyclopropanes] as donor-acceptor cyclopropanes in formal cycloaddition reactions with aldehydes highlights their utility in creating libraries of spiroannulated tetrahydrofurans. This application demonstrates the role of spiro compounds in facilitating complex reactions with moderate to high yields and selectivity (Mikhaylov et al., 2020).

Organocatalytic Synthesis of Spirocyclohexane Carbaldehydes

An organocatalytic domino reaction involving 2-arylideneindane-1,3-diones and glutaraldehyde to give functionalized spirocyclohexane carbaldehydes illustrates the strategic use of spiro compounds in organocatalysis. This method highlights the high chemical yields and stereoselectivity achievable through the use of spiro compounds in synthesis (Anwar et al., 2014).

Mechanistic Insights into P450 Enzymes

The application of spiro compounds like norcarane and spiro[2.5]octane as probes to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. This research provides valuable insights into the radical intermediates involved in these enzymatic processes, contributing to our understanding of enzyme mechanisms at a molecular level (Auclair et al., 2002).

Future Directions

Spirocyclic structures have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future research on Spiro[2.5]octane-7-carbaldehyde and similar compounds could be promising.

properties

IUPAC Name

spiro[2.5]octane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-8-2-1-3-9(6-8)4-5-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOUYRJZOFWHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.5]octane-7-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.